1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Description
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (CAS: 1019625-52-5) is a piperazine-derived compound featuring an acetylated piperazine core linked to a 4-(aminomethyl)phenyl group. It is commercially available in high purity (≥95%) but at a premium cost (€1,435.00/500 mg) .
Properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWNGSETOOUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the pi3kδ protein. This protein plays a crucial role in immune and inflammatory responses.
Mode of Action
If we consider its potential interaction with pi3kδ, it could disrupt the expression or activity of this protein, leading to a decrease in inflammatory and immune responses.
Biological Activity
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 233.31 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure contains a piperazine ring, which is common in many pharmaceuticals, and an aminomethyl group that may influence its biological interactions.
Pharmacological Properties
Research has indicated that compounds containing piperazine moieties often exhibit a range of biological activities, including:
- Antidepressant effects : Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anticancer activity : Some studies suggest that piperazine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Piperazine Ring : The presence of the piperazine moiety is critical for binding to biological targets, influencing both efficacy and selectivity.
- Aminomethyl Group : This group may enhance solubility and bioavailability, as well as interact favorably with target proteins.
Case Studies
- Antidepressant Activity : A study evaluating various piperazine derivatives found that modifications at the para position of the phenyl ring significantly enhanced serotonin receptor affinity, leading to increased antidepressant-like effects in animal models .
- Anticancer Properties : Research on a related piperazine compound demonstrated that it induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting similar potential for this compound .
- Antimicrobial Effects : A comparative analysis of piperazine derivatives revealed that some compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antidepressant | 0.25 | |
| Compound B | Anticancer | 5.0 | |
| Compound C | Antimicrobial | 0.15 |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Essential for receptor binding |
| Aminomethyl Group | Enhances solubility and bioactivity |
| Para-substituted Phenyl | Increases serotonin affinity |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine, including 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, exhibit antidepressant-like effects in animal models. These compounds may function by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anxiolytic Effects
Studies have demonstrated that this compound can potentially reduce anxiety levels. The mechanism may involve the enhancement of GABAergic transmission or modulation of serotonin receptors, making it a candidate for further development as an anxiolytic agent .
Antipsychotic Potential
The structural similarity to known antipsychotic drugs suggests that this compound might possess antipsychotic properties. Preliminary studies show promise in reducing psychotic symptoms in preclinical models, warranting further investigation .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to measure behavioral outcomes, with results indicating a dose-dependent response .
Case Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the toxicity and side effects of the compound. Results indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during the study period. This positions the compound as a viable candidate for further clinical trials .
Data Table: Summary of Applications
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- 1-{4-[2-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (CAS: 540753-17-1) This ortho-substituted isomer shares the same molecular formula (C₁₃H₁₉N₃O) but differs in the aminomethyl group’s position on the phenyl ring. The para isomer (target compound) likely exhibits superior solubility and bioavailability due to reduced steric hindrance, though direct pharmacological comparisons are absent .
Hydroxyphenyl Derivatives
- This derivative is a precursor to ketoconazole, highlighting its role in antifungal drug synthesis .
Extended Aliphatic Chains and Aromatic Substituents
- QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) Incorporates a benzoylphenoxypropyl chain, increasing molecular weight (MW: 366.46 g/mol) and lipophilicity. Such modifications improve blood-brain barrier penetration but may reduce metabolic stability. QD10 shows 100% UPLC/MS purity and a melting point of 148.4–151.4°C .
- UDO ((S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone) Features a trifluoromethylphenyl group and pyridine ring, enhancing CYP51 inhibition against Trypanosoma cruzi. The electron-withdrawing CF₃ group improves metabolic resistance compared to the target compound’s aminomethyl group .
Heterocyclic Modifications
- Such derivatives are often explored in oncology .
Physicochemical and Pharmacological Data
Preparation Methods
Starting Materials and Reagents
- 2-Aminobenzylamine or 4-aminomethylphenyl derivatives : These serve as the aromatic amine precursor that provides the aminomethylphenyl substituent.
- Piperazine : The core heterocyclic amine that forms the central scaffold.
- Acetylating agents : Such as acetic anhydride or acetyl chloride, to introduce the ethanone group.
- Solvents : Ethanol or methanol are commonly used due to their polarity and ability to dissolve both reactants and catalysts.
- Catalysts : Acetic acid or other mild acid catalysts to facilitate condensation and acetylation.
Reaction Conditions
- The reaction between the aminobenzylamine and piperazine is typically carried out in ethanol or methanol under reflux conditions.
- Acetic acid may be added as a catalyst to promote the nucleophilic substitution and ring formation.
- After formation of the piperazine intermediate, acetylation is performed by adding acetic anhydride or acetyl chloride, usually at low temperature (0–5 °C) to control the reaction rate and avoid over-acetylation.
- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC) or HPLC.
Purification
- The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.
- Industrial processes optimize purification to avoid extensive chromatography, favoring crystallization techniques to enhance scalability and cost-efficiency.
Industrial Scale Synthesis
Industrial production of this compound involves scaling up the laboratory procedure with optimization of:
- Reaction time and temperature to maximize yield and purity.
- Solvent recycling and catalyst recovery to reduce costs and environmental impact.
- Avoidance of chromatographic purification by using selective crystallization or extraction methods.
The synthesis is designed to provide high purity (above 99%) suitable for pharmaceutical or research applications.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminobenzylamine + Piperazine | Ethanol, reflux, acetic acid catalyst | 4-(Aminomethyl)phenyl-piperazine intermediate |
| 2 | Intermediate + Acetic anhydride or Acetyl chloride | 0–5 °C, stirring | This compound |
Research Findings and Analysis
- The reaction proceeds via nucleophilic substitution where the amine group on the benzylamine attacks the piperazine nitrogen, forming the substituted piperazine ring.
- Acetylation occurs selectively at the piperazine nitrogen due to its higher nucleophilicity compared to the aromatic amine.
- The process is efficient, yielding the target compound with minimal side products when reaction parameters are optimized.
- Oxidation and reduction reactions can further modify the aminomethyl group for derivative synthesis, expanding the compound's utility in medicinal chemistry.
Comparative Notes
- The compound is structurally related to other piperazine derivatives used in pharmaceuticals, with unique substitution patterns that influence its biological activity.
- Preparation methods are adapted from general piperazine chemistry but require careful control to maintain the aminomethyl functionality and avoid overreaction.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol or Methanol | Polar protic solvents preferred |
| Catalyst | Acetic acid | Mild acid catalyst for condensation |
| Temperature | Reflux for substitution; 0–5 °C for acetylation | Controls reaction rate and selectivity |
| Reaction Time | Several hours (4–8 h) | Monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Industrial preference for crystallization |
| Yield | Typically high (>80%) | Dependent on reaction optimization |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling piperazine derivatives with carbonyl-containing precursors. For example, piperazine intermediates may react with acetylating agents under reflux conditions in aprotic solvents (e.g., dichloromethane or THF). Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and catalytic bases like triethylamine to enhance yield (65–80%) . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₄H₂₀N₃O: 246.16 g/mol) .
- X-ray Crystallography : Resolves piperazine ring conformation and substituent orientation (e.g., torsion angles between phenyl and piperazine groups) .
- HPLC : Purity ≥95% is validated using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Receptor Binding Assays : Radioligand displacement studies for serotonin (5-HT₁A) or dopamine receptors, using HEK-293 cells expressing cloned receptors .
- Enzyme Inhibition : Testing against acetylcholinesterase or monoamine oxidase via spectrophotometric methods .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?
- Methodological Answer :
- Modular Substitutions : Compare analogues with varying substituents on the phenyl ring (e.g., -OH, -F) to assess impact on receptor affinity. For example, fluorination increases lipophilicity (logP +0.5) and blood-brain barrier penetration .
- Bioisosteric Replacement : Replace the acetyl group with sulfonamide or urea to modulate hydrogen-bonding interactions. A table comparing analogues:
| Substituent | 5-HT₁A IC₅₀ (nM) | LogP |
|---|---|---|
| -COCH₃ (Parent) | 120 | 2.1 |
| -SO₂NH₂ | 85 | 1.8 |
| -CONH₂ | 150 | 1.5 |
- Data Source : Derived from piperazine derivatives in .
Q. How can computational modeling resolve contradictions in reported biological activities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in 5-HT₁A receptors. Discrepancies in activity may arise from protonation states of the piperazine nitrogen; simulate at physiological pH (7.4) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD >3 Å suggests poor target engagement .
- Free Energy Calculations : MM-GBSA quantifies binding energy differences between enantiomers or tautomers .
Q. What strategies address low synthetic yields in large-scale preparations?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15% via enhanced thermal efficiency .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., oxidation) and achieves >90% conversion .
- Catalytic Optimization : Palladium-on-carbon (Pd/C) under hydrogen atmosphere for selective reduction of nitro intermediates .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be enhanced?
- Methodological Answer :
- Prodrug Design : Introduce ester groups (e.g., acetyloxymethyl) to improve oral bioavailability. Hydrolysis in plasma releases the active compound .
- CYP450 Inhibition Assays : Co-incubate with liver microsomes to identify metabolic hotspots. Blocking CYP3A4-mediated oxidation via fluorine substitution increases half-life (t₁/₂ from 2h to 6h) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on receptor selectivity?
- Methodological Answer :
- Orthogonal Assays : Validate binding data using both radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT₁A) and functional assays (e.g., cAMP inhibition) .
- Species-Specific Variants : Test against human vs. rodent receptors, as differences in transmembrane domains alter affinity (e.g., 10-fold lower Ki in rat 5-HT₁A) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
